molecular formula C20H20N4O2 B4373880 1-METHYL-N~3~,N~4~-BIS(4-METHYLPHENYL)-1H-PYRAZOLE-3,4-DICARBOXAMIDE

1-METHYL-N~3~,N~4~-BIS(4-METHYLPHENYL)-1H-PYRAZOLE-3,4-DICARBOXAMIDE

Cat. No.: B4373880
M. Wt: 348.4 g/mol
InChI Key: IHEFFUQRNVCLNW-UHFFFAOYSA-N
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Description

1-methyl-N,N’-bis(4-methylphenyl)-1H-pyrazole-3,4-dicarboxamide is a synthetic organic compound belonging to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with methyl and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N,N’-bis(4-methylphenyl)-1H-pyrazole-3,4-dicarboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution Reactions: The methyl and carboxamide groups are introduced through substitution reactions. This can be achieved by reacting the pyrazole ring with appropriate methylating agents and carboxamide precursors.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of 1-methyl-N,N’-bis(4-methylphenyl)-1H-pyrazole-3,4-dicarboxamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:

    Batch Reactors: These are used for small to medium-scale production, where the reactants are mixed and allowed to react for a specified period.

    Continuous Flow Reactors: These are employed for large-scale production, where reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N,N’-bis(4-methylphenyl)-1H-pyrazole-3,4-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, or other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-methyl-N,N’-bis(4-methylphenyl)-1H-pyrazole-3,4-dicarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-N,N’-bis(4-methylphenyl)-1H-pyrazole-3,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-pyrazole-3,4-dicarboxamide
  • N,N’-bis(4-methylphenyl)-1H-pyrazole-3,4-dicarboxamide
  • 1-methyl-N,N’-bis(phenyl)-1H-pyrazole-3,4-dicarboxamide

Uniqueness

1-methyl-N,N’-bis(4-methylphenyl)-1H-pyrazole-3,4-dicarboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of methyl and carboxamide groups on the pyrazole ring differentiates it from other similar compounds, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-methyl-3-N,4-N-bis(4-methylphenyl)pyrazole-3,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-13-4-8-15(9-5-13)21-19(25)17-12-24(3)23-18(17)20(26)22-16-10-6-14(2)7-11-16/h4-12H,1-3H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEFFUQRNVCLNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CN(N=C2C(=O)NC3=CC=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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